molecular formula C13H14N2O4S B2725136 {2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 927983-59-3

{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2725136
CAS No.: 927983-59-3
M. Wt: 294.33
InChI Key: QRMIHAZNICWKSK-UHFFFAOYSA-N
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Description

{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a thiazole ring, an amino group, and a dimethoxyphenyl group

Scientific Research Applications

Chemistry

In chemistry, {2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Future Directions

The future directions for “{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid” could involve further studies to understand its properties, potential uses, and biological activity. This could include computational studies, laboratory synthesis, and biological testing .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the reaction of 2,5-dimethoxyaniline with thioamide derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then functionalized with an acetic acid moiety. Common reagents used in this synthesis include sulfur, phosphorus pentachloride, and acetic anhydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the thiazole ring.

    Thiazole-4-acetic acid: Contains the thiazole ring but lacks the dimethoxyphenyl group.

    2,5-Dimethoxyphenethylamine: Similar in structure but with an ethylamine group instead of the thiazole-acetic acid moiety.

Uniqueness

{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to the combination of the thiazole ring and the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-18-9-3-4-11(19-2)10(6-9)15-13-14-8(7-20-13)5-12(16)17/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMIHAZNICWKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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